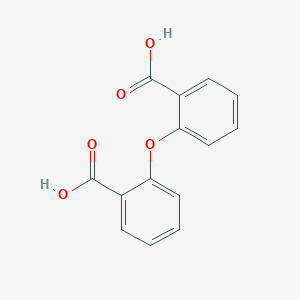

2-(2-Carboxyphenoxy)benzoic acid

Description

Properties

CAS No. |

37424-29-6 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

2-(2-carboxyphenoxy)benzoic acid |

InChI |

InChI=1S/C14H10O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |

InChI Key |

UOFDVLCOMURSTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Contextualization Within Ether Linked Aromatic Dicarboxylic Acid Systems

2-(2-Carboxyphenoxy)benzoic acid, with the chemical formula C₁₄H₁₀O₅, is structurally defined by a phenoxy group substituted on a benzoic acid molecule, where the phenoxy group itself also carries a carboxylic acid substituent. This arrangement places it squarely within the family of ether-linked aromatic dicarboxylic acids. These compounds are characterized by two aromatic rings connected via a flexible ether linkage (-O-), with at least one carboxyl group (-COOH) on each ring or multiple groups on one.

The ether bridge imparts a degree of conformational flexibility that is absent in more rigid dicarboxylic acids like terephthalic acid. This flexibility, combined with the hydrogen-bonding capabilities of the carboxyl groups, allows for the formation of diverse and complex molecular assemblies. The synthesis of such molecules often involves nucleophilic aromatic substitution reactions, such as the Ullmann condensation, to form the diaryl ether bond.

The structural relationship between 2-(2-Carboxyphenoxy)benzoic acid and other related compounds is a key aspect of its chemical identity. Its isomers, such as 2,2'-oxybis(benzoic acid) and 4,4'-oxybis(benzoic acid), are widely used as ligands in coordination chemistry and as monomers in polymer synthesis. researchgate.net The specific ortho positioning of both the phenoxy linkage and the carboxylic acid group in 2-(2-Carboxyphenoxy)benzoic acid creates a distinct steric and electronic environment, influencing its coordination behavior and the architecture of the materials derived from it. The crystal structure of the closely related 2-phenoxybenzoic acid has been studied, providing insight into the molecular geometry and intermolecular interactions, such as the formation of hydrogen-bonded dimers, which are also characteristic of 2-(2-Carboxyphenoxy)benzoic acid. iucr.org

Table 1: Comparison of Related Ether-Linked Aromatic Dicarboxylic Acids

| Compound Name | Chemical Formula | Key Structural Feature |

| 2-(2-Carboxyphenoxy)benzoic acid | C₁₄H₁₀O₅ | ortho, ortho' substitution pattern |

| 2,2'-Oxybis(benzoic acid) | C₁₄H₁₀O₅ | Two benzoic acids linked at the 2-position |

| 4,4'-Oxybis(benzoic acid) | C₁₄H₁₀O₅ | Two benzoic acids linked at the 4-position |

| 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid | C₁₅H₁₀O₇ | A tricarboxylic acid derivative |

Post Coupling Functional Group Transformation:an Alternative Strategy Involves Forming the Diaryl Ether Linkage Between Precursors Containing Functional Groups That Can Be Converted into Carboxylic Acids After the Coupling Reaction. the Most Common Precursor is the Nitrile Group Cn . for Instance, 2 Chlorobenzonitrile Can Be Coupled with 2 Hydroxybenzonitrile to Form 2 2 Cyanophenoxy Benzonitrile. This Dinitrile Intermediate is then Subjected to Hydrolysis to Yield 2 2 Carboxyphenoxy Benzoic Acid.

The hydrolysis of nitriles can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk

Acidic Hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This process directly converts the nitrile groups into carboxylic acid groups. chemguide.co.ukyoutube.com

Basic Hydrolysis: The nitrile is heated with an aqueous base such as sodium hydroxide (B78521) (NaOH). This initially forms the carboxylate salt (e.g., sodium 2-(2-carboxyphenoxy)benzoate), which is then neutralized with a strong acid in a separate workup step to liberate the free carboxylic acid. chemguide.co.ukyoutube.com

A patent describing the synthesis of a related compound exemplifies this sequential approach, where a condensation reaction is followed by a hydrolysis step to yield the final acidic product. google.com

Significance of 2 2 Carboxyphenoxy Benzoic Acid in Fundamental and Applied Chemistry

The primary significance of 2-(2-Carboxyphenoxy)benzoic acid and its structural relatives lies in their role as versatile ligands for the construction of advanced functional materials. While applications for this specific molecule are still emerging, the broader class of aryloxybenzoic acids has demonstrated considerable importance.

In fundamental chemistry, these ligands are used to explore the principles of molecular self-assembly and crystal engineering. The interplay between the coordination bonds to metal centers and the hydrogen bonds between the carboxyl groups allows for the creation of intricate one-, two-, and three-dimensional structures. The study of coordination polymers made from ligands like 2,2'-oxybis(benzoic acid) has provided insights into how molecular building blocks can be assembled into networks with specific topologies and magnetic properties. researchgate.net

In applied chemistry, the materials derived from these scaffolds have shown promise in several areas:

Chemical Sensing: Coordination polymers built with aryloxybenzoic acid ligands can exhibit luminescence. This property can be harnessed for chemical sensing, as the presence of certain analytes can quench or enhance the material's fluorescent signal. For instance, a zinc-based polymer using 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid has been developed as a fluorescent sensor for detecting bisphenol A (BPA) and the antidepressant imipramine. rsc.org

Catalysis: The porous nature of MOFs and some coordination polymers allows them to act as heterogeneous catalysts. A 2D coordination polymer constructed from 3-(2′,4′-dicarboxylphenoxy)phthalic acid and zinc(II) ions serves as a highly active and recoverable catalyst for the cyanosilylation of benzaldehydes, an important reaction in organic synthesis. mdpi.com

Advanced Polymers: Ether-linked aromatic dicarboxylic acids are also valuable monomers for producing high-performance polymers like polyamides and poly(ether imide)s. kisti.re.kracs.org These polymers are known for their excellent thermal stability and solubility, making them suitable for applications in electronics and aerospace.

The significance of 2-(2-Carboxyphenoxy)benzoic acid is thus defined by its potential as a component within this class of highly functional molecular building blocks. Its specific stereochemistry offers a unique geometric and electronic profile for the design of new catalysts, sensors, and polymers.

An in-depth exploration of the synthetic approaches for producing 2-(2-carboxyphenoxy)benzoic acid reveals a reliance on established yet evolving methodologies in organic chemistry. The primary challenge lies in the efficient construction of the central diaryl ether bond, a task for which several strategies have been developed and optimized. This article details the core synthetic methods, focusing on the formation of the ether linkage, the introduction and manipulation of the carboxylic acid groups, and the catalytic systems that enable these transformations.

Coordination Chemistry and Metal Organic Materials Based on 2 2 Carboxyphenoxy Benzoic Acid

Ligand Design Principles and Diverse Coordination Modes of Dicarboxylates

2-(2-Carboxyphenoxy)benzoic acid, with the molecular formula C₁₄H₁₀O₄, is a dicarboxylate ligand characterized by two benzoic acid groups linked by an ether bond. This flexible linkage allows the carboxyl groups to adopt various spatial orientations, influencing the final structure of the resulting metal complexes. The carboxylate groups are the primary sites for coordination with metal ions.

Dicarboxylate ligands like 2-(2-carboxyphenoxy)benzoic acid can coordinate to metal centers in several ways, including monodentate, bidentate (chelating or bridging), and various bridging modes that connect multiple metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. This versatility is a key principle in the design of coordination compounds with specific network topologies.

Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The self-assembly process, where metal ions and organic ligands spontaneously form ordered structures, is fundamental to the creation of MOFs and coordination polymers. The flexible nature of 2-(2-carboxyphenoxy)benzoic acid makes it an excellent candidate for constructing such materials.

Structural Architectures and Network Topologies in Metal Carboxylates

The interaction between 2-(2-carboxyphenoxy)benzoic acid and metal ions can result in a variety of structural architectures, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The final topology of the network is dictated by the coordination geometry of the metal ion and the binding modes of the dicarboxylate ligand. For instance, different metal ions can favor different coordination numbers and geometries, leading to distinct network connectivities. The flexibility of the ether linkage in the ligand allows it to bridge metal centers at varying distances and angles, contributing to the diversity of the resulting frameworks.

Influence of Auxiliary Ligands on Coordination Polymer Formation

The introduction of auxiliary ligands, often nitrogen-containing organic molecules like bipyridines or imidazoles, can significantly influence the formation and structure of coordination polymers. nih.gov These auxiliary ligands can co-coordinate to the metal centers, altering the coordination environment and directing the self-assembly process towards new structural outcomes. For example, the use of an auxiliary ligand can prevent the formation of a dense, highly-coordinated structure, instead favoring the creation of more open or lower-dimensional frameworks. nih.gov The choice of auxiliary ligand, in terms of its size, shape, and donor atoms, provides another layer of control in the rational design of coordination polymers with desired architectures and properties. nih.gov

Pore Engineering and Functionalization in MOF Structures

A key feature of MOFs is their porosity, which can be tailored for specific applications. Pore engineering in MOFs based on 2-(2-carboxyphenoxy)benzoic acid can be achieved by carefully selecting the metal clusters and by modifying the ligand itself. The inherent flexibility of the ligand can contribute to the formation of dynamic frameworks with pores that can respond to external stimuli.

Functionalization of the MOF pores can be achieved either pre-synthetically, by using a modified version of the 2-(2-carboxyphenoxy)benzoic acid ligand, or post-synthetically, by introducing functional groups into the already-formed framework. This functionalization can be used to tune the chemical environment within the pores, enhancing properties like selective gas adsorption or catalytic activity. The strategic placement of functional groups can create specific binding sites for guest molecules. nih.gov

Design and Synthesis of Discrete Metal Complexes Incorporating 2-(2-Carboxyphenoxy)benzoic Acid

While much of the focus has been on extended networks, 2-(2-carboxyphenoxy)benzoic acid can also be used to synthesize discrete metal complexes. In these cases, the ligand typically coordinates to one or a few metal centers, forming well-defined molecular entities rather than a polymeric structure. The synthesis of these discrete complexes often involves carefully controlling the stoichiometry of the reactants and the reaction conditions to prevent polymerization. These molecular complexes are valuable for fundamental studies of coordination chemistry and can serve as building blocks for more complex supramolecular assemblies.

Magnetic and Luminescent Properties of Coordination Compounds

Magnetic Properties: When paramagnetic metal ions, such as certain transition metals or lanthanides, are incorporated into the coordination frameworks, the resulting materials can display magnetic behavior. The magnetic properties are determined by the nature of the metal ions and the distances and angles between them, which are mediated by the 2-(2-carboxyphenoxy)benzoic acid and any auxiliary ligands. For instance, antiferromagnetic interactions have been observed at low temperatures in some dysprosium(III) coordination polymers. mdpi.com

Applications of 2 2 Carboxyphenoxy Benzoic Acid in Materials Science and Organic Synthesis

Polymeric Materials Synthesis and Engineering

The bifunctional nature of 2-(2-Carboxyphenoxy)benzoic acid, defined by its two carboxyl groups, positions it as a viable monomer for creating polymers through condensation reactions.

Utilization as a Monomer in Condensation Polymerization

As a dicarboxylic acid, 2-(2-Carboxyphenoxy)benzoic acid is theoretically well-suited for condensation polymerization. This type of polymerization involves a reaction between two different monomer molecules, each with at least two reactive functional groups, resulting in the formation of a larger polymer chain and the elimination of a small molecule, such as water. In this context, 2-(2-Carboxyphenoxy)benzoic acid can react with diols (compounds with two alcohol groups) to form polyesters or with diamines (compounds with two amine groups) to yield polyamides.

The general reaction for polyester (B1180765) formation would be: n HOOC-R-O-R'-COOH + n HO-R''-OH → [-OC-R-O-R'-CO-O-R''-O-]n + 2n H₂O (where R and R' are the aromatic rings of the acid and R'' is the alkyl or aryl group of the diol)

While specific, large-scale industrial use of 2-(2-Carboxyphenoxy)benzoic acid as a primary monomer is not widely documented, its structure is analogous to other dicarboxylic acids used in the synthesis of specialty polymers. For instance, polymers derived from various benzoic acid derivatives are noted for their unique physical and chemical properties. ontosight.ai The synthesis of such polymers often involves condensation reactions to control the molecular weight and structure, which in turn dictates the final properties of the material. ontosight.ai

Design of Specialty Polymers with Tunable Thermal and Mechanical Properties

The incorporation of 2-(2-Carboxyphenoxy)benzoic acid into a polymer backbone is expected to impart specific properties due to its rigid, aromatic structure and flexible ether linkage.

Thermal Stability: The presence of multiple aromatic rings typically enhances the thermal stability of a polymer. Aromatic polyesters, for example, often exhibit high glass transition temperatures (Tg) and melting points (Tm), making them suitable for high-performance applications. researchgate.netnih.gov The inclusion of this monomer could contribute to a polymer with improved heat resistance. Research on other aromatic copolyesters, such as those derived from 4-hydroxybenzoic acid, shows that the introduction of rigid molecular frameworks is a key strategy for improving thermal and mechanical properties. researchgate.netnih.gov

Mechanical Properties: The rigid phenyl rings would contribute to the polymer's strength and modulus, while the ether bond could introduce a degree of flexibility and improved processability compared to polymers made from exclusively fused-ring aromatic monomers. This balance allows for the design of polymers with tailored mechanical responses, from rigid plastics to tough fibers. The properties can be further tuned by selecting different co-monomers to polymerize with the acid. ontosight.ai

Solubility and Crystallinity: The bent, non-linear structure of 2-(2-Carboxyphenoxy)benzoic acid, unlike linear monomers such as terephthalic acid, can disrupt polymer chain packing. This may lead to the formation of amorphous or semi-crystalline polymers with enhanced solubility in organic solvents, which is often a desirable trait for processing and characterization.

Table 1: Predicted Influence of 2-(2-Carboxyphenoxy)benzoic Acid on Polymer Properties

| Property | Influence of Monomer Structure | Potential Outcome |

| Thermal Stability | High aromatic content | Increased Glass Transition Temperature (Tg) and decomposition temperature. |

| Mechanical Strength | Rigid benzene (B151609) rings | High tensile strength and modulus. |

| Flexibility | Ether linkage (C-O-C) | Improved toughness and potential for melt processing. |

| Solubility | Asymmetric, non-linear structure | Enhanced solubility in common organic solvents compared to linear aromatic polymers. |

| Crystallinity | Disruption of chain packing | Reduced crystallinity, leading to amorphous or semi-crystalline materials. |

Role as a Key Intermediate and Building Block in Organic Synthesis

Beyond polymerization, the reactivity of the carboxylic acid groups makes 2-(2-Carboxyphenoxy)benzoic acid a valuable intermediate for synthesizing non-polymeric fine and specialty chemicals. nih.gov

Precursor for Advanced Organic Molecules and Fine Chemicals

The compound serves as a scaffold for building more complex molecular architectures. Its carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This versatility makes it a useful starting point for multi-step syntheses. Structurally related compounds like 2-carboxybenzaldehyde (B143210) are known to be versatile building blocks for creating heterocyclic compounds like isoindolinones and phthalazinones, which can possess pharmacological properties. wikipedia.org Similarly, 2-(2-Carboxyphenoxy)benzoic acid can be envisioned as a precursor for unique heterocyclic systems by leveraging the reactivity of its two carboxyl groups. The synthesis of various benzoic acid intermediates is a critical step in the development of new pharmaceuticals and other high-value chemicals. researchgate.netresearchgate.net

Synthetic Pathways to Dyes, Pigments, and Specialty Additives

Azo dyes, which constitute a significant class of industrial colorants, are synthesized through the diazotization of a primary aromatic amine followed by coupling with a reactive aromatic compound. sphinxsai.comcuhk.edu.hk While direct synthesis from 2-(2-Carboxyphenoxy)benzoic acid is not a common example, its derivatives could potentially be used in this field. For instance, if one of the carboxylic acid groups were converted to an amino group, the resulting compound could be diazotized and coupled to form a dye. The final color and properties of the dye are controlled by the specific aromatic groups involved. cuhk.edu.hk

Furthermore, related structures like 2-benzoylbenzoic acid are important intermediates in the production of anthraquinone (B42736) dyes. google.com This highlights the general utility of substituted benzoic acids in the synthesis of colorants. The molecular structure of 2-(2-Carboxyphenoxy)benzoic acid could be modified to produce novel dyes or pigments with potentially unique shades and fastness properties. The synthesis of azo dyes often involves benzoic acid derivatives to enhance properties like water solubility and fiber adhesion. uclmail.netunb.ca

Advanced Catalytic System Development

Currently, there is limited available research documenting the direct use of 2-(2-Carboxyphenoxy)benzoic acid or its simple metal complexes in the development of advanced catalytic systems. While carboxylic acids can be used to synthesize metal-organic frameworks (MOFs) or coordination complexes, some of which exhibit catalytic activity, this specific application for 2-(2-Carboxyphenoxy)benzoic acid is not prominently featured in scientific literature.

Homogeneous and Heterogeneous Catalysis Facilitated by 2-(2-Carboxyphenoxy)benzoic Acid Derivatives

The application of 2-(2-carboxyphenoxy)benzoic acid in catalysis is primarily centered on its use as a ligand to create metal complexes for homogeneous catalysis or as an organic linker in the synthesis of porous materials for heterogeneous catalysis.

In the field of homogeneous catalysis , derivatives of 2-(2-carboxyphenoxy)benzoic acid can act as chelating ligands for various transition metals. The two carboxylate groups can coordinate to a metal center, forming a stable complex that can catalyze a range of organic transformations. The flexibility of the ether bridge allows the ligand to adopt different conformations, influencing the geometry and reactivity of the catalytic center. While specific, comprehensive studies on the catalytic activity of simple 2-(2-carboxyphenoxy)benzoic acid metal complexes are not extensively documented in publicly available research, the broader class of dicarboxylate ligands is well-established in catalysis.

More significant advancements have been made in heterogeneous catalysis , particularly through the use of 2-(2-carboxyphenoxy)benzoic acid as a building block for metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The structure of the resulting MOF, including its porosity and the nature of its active sites, is directly influenced by the geometry and functionality of the organic linker.

The use of 2-(2-carboxyphenoxy)benzoic acid in MOF synthesis can lead to materials with potential applications in various catalytic reactions. For instance, MOFs constructed with this linker can provide a high density of accessible metal sites that can act as catalysts. The pore structure of these materials can also impart size and shape selectivity to the catalytic process.

A notable example involves the use of benzoic acid derivatives in creating MOF-supported palladium catalysts. These catalysts have demonstrated high efficiency in the hydroxycarbonylation of aryl iodides, a key reaction in the synthesis of various benzoic acid derivatives. chemspider.com The MOF structure serves to stabilize the palladium nanoparticles and allows for the recycling and reuse of the catalyst over multiple reaction cycles while maintaining high catalytic activity. chemspider.com

Another area of research involves the use of benzoic acid resins as heterogeneous redox organocatalysts. These materials have shown promise in the continuous flow synthesis of benzoquinones from lignin (B12514952) model compounds, highlighting the potential for developing sustainable catalytic processes.

Investigation of Lewis Acidic Centers in Derived Materials

The catalytic activity of materials derived from 2-(2-carboxyphenoxy)benzoic acid, particularly MOFs, is often linked to the presence of Lewis acidic centers. These sites are typically coordinatively unsaturated metal centers within the framework that can accept an electron pair from a substrate molecule, thereby activating it for a chemical reaction.

The investigation of these Lewis acidic centers is crucial for understanding the catalytic mechanism and for designing more efficient catalysts. Several techniques are employed to characterize the nature and strength of Lewis acid sites. One common method is pyridine (B92270) adsorption followed by Fourier-transform infrared (FTIR) spectroscopy . Pyridine, a Lewis base, adsorbs onto the Lewis acidic sites of the material. The vibrational frequencies of the adsorbed pyridine molecule, observed by FTIR, can distinguish between Brønsted and Lewis acid sites and provide information about the strength of the Lewis acidity.

For example, in studies of metalated SBA-15 materials, pyridine adsorption-FTIR spectroscopy has been successfully used to verify the Lewis acidity of the materials before and after the introduction of Lewis bases. nih.gov This technique allows for a direct probe of the accessible Lewis acid sites on the surface of the porous material.

In the context of MOFs derived from 2-(2-carboxyphenoxy)benzoic acid, the metal nodes (e.g., Zn(II), Cu(II), etc.) are the primary sources of Lewis acidity. The creation of defects or the removal of coordinated solvent molecules can generate open metal sites that act as strong Lewis acids.

The strength of these Lewis acidic centers can significantly impact the catalytic performance. For instance, in the hydrodeoxygenation of benzoic acid as a model compound for bio-oil upgrading, the synergy between the acidity of the support material and the metal sites of the catalyst was found to be crucial for achieving high conversion rates. rsc.org While this study focused on supported nickel catalysts, the principle of tuning Lewis acidity for enhanced catalysis is directly applicable to MOFs derived from 2-(2-carboxyphenoxy)benzoic acid.

The table below summarizes key research findings related to catalysis and Lewis acidity in materials analogous to or derived from benzoic acid derivatives.

| Catalyst/Material | Application | Key Findings |

| MOF-supported Palladium | Hydroxycarbonylation of aryl iodides | High catalytic activity and recyclability. chemspider.com |

| Benzoic acid resin (BAR) | Continuous flow synthesis of benzoquinones | Acts as a heterogeneous redox organocatalyst with high yields and selectivity. |

| Metalated SBA-15 | General Lewis acid catalysis | Pyridine adsorption-FTIR confirmed the presence and nature of Lewis acidic centers. nih.gov |

| Nickel-supported catalysts | Hydrodeoxygenation of benzoic acid | The synergy between support acidity and metal sites is critical for high conversion. rsc.org |

Computational and Theoretical Studies of 2 2 Carboxyphenoxy Benzoic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-(2-carboxyphenoxy)benzoic acid and its derivatives. These computational methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals, which are fundamental to understanding the molecule's behavior.

Studies on related benzoic acid derivatives have demonstrated the utility of DFT methods, such as B3LYP with a 6-311G(d,p) basis set, for accurate prediction of molecular structures and vibrational frequencies. nih.gov For instance, in a study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA), the calculated vibrational wavenumbers showed good agreement with experimental data, validating the chosen level of theory for such quantum chemical investigations. nih.gov

Natural bond orbital (NBO) analysis is another powerful tool used alongside DFT calculations to understand hyperconjugative interactions and electrostatic effects within the molecule. nih.gov This analysis provides a deeper understanding of the electronic delocalization and the stability of the molecular structure. Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, offering insights into the molecule's photophysical properties. nih.gov

In the context of reactivity, quantum chemical calculations can help identify the most likely sites for electrophilic or nucleophilic attack. For example, studies on similar heterocyclic compounds have used semi-empirical methods like MNDO to analyze the electron density distribution and predict the regioselectivity of reactions such as acylation. researchgate.net These calculations can model the interaction of the molecule with reagents and solvents to understand how these factors influence the reaction outcome. researchgate.net Molecular electrostatic potential (MEP) maps, generated from these calculations, visually represent the charge distribution and are instrumental in predicting intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether linkage in 2-(2-carboxyphenoxy)benzoic acid allows for a range of possible conformations, which can be explored through computational methods like conformational analysis and molecular dynamics (MD) simulations. These techniques are crucial for understanding the molecule's behavior in different environments, such as in the gas phase or in solution.

Conformational analysis of similar molecules, like substituted propanols, has shown that theoretical calculations can accurately predict the most stable conformers. nih.gov These studies often reveal the significant influence of stereoelectronic effects, such as hyperconjugation, on the conformational preferences of the molecule. nih.gov For 2-(2-carboxyphenoxy)benzoic acid, the relative orientation of the two benzoic acid moieties is a key conformational feature that can be investigated.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. Classical MD simulations have been used to study the aggregation and dynamics of benzoic acid in various environments, including confined spaces. rsc.orgunimi.it These simulations can reveal how intermolecular interactions, such as hydrogen bonding, and confinement affect the collective dynamics and structure of the liquid. rsc.orgunimi.it For instance, simulations have shown that confinement can lead to an increase in liquid viscosity and slower rotational correlation times due to more organized hydrogen bond networks. rsc.org Such simulations could provide valuable insights into the solution-phase behavior of 2-(2-carboxyphenoxy)benzoic acid, including its self-association tendencies and interactions with solvent molecules.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of 2-(2-carboxyphenoxy)benzoic acid. Theoretical calculations can provide detailed assignments of vibrational modes observed in infrared (IR) and Raman spectra, as well as predict nuclear magnetic resonance (NMR) chemical shifts and electronic absorption spectra.

For related benzoic acid derivatives, DFT calculations have been shown to accurately predict vibrational wavenumbers, which are in good agreement with experimental Fourier-transform infrared (FTIR) spectra. nih.govucl.ac.uk These calculations aid in the assignment of complex vibrational spectra, providing a deeper understanding of the molecular structure and bonding. Similarly, gauge-including atomic orbital (GIAO) calculations can be used to predict ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.gov

The prediction of spectroscopic signatures is not limited to isolated molecules. Computational studies can also model the effects of intermolecular interactions, such as hydrogen bonding and π-π stacking, on spectroscopic properties. ucl.ac.uk For example, the formation of hydrogen-bonded dimers in solution can be detected through changes in FTIR and ¹³C NMR spectra, and these observations can be rationalized through molecular simulations. ucl.ac.uk

Furthermore, predicted mass spectra can be generated to aid in the identification of the compound in complex mixtures. For instance, predicted GC-MS spectra for derivatives of similar compounds are available in databases and serve as a guide for experimental identification, although they require further experimental confirmation. hmdb.cahmdb.ca

Table 1: Predicted Spectroscopic Data for a Related Benzoic Acid Derivative (TPBA) nih.gov

| Spectroscopic Technique | Predicted Data |

| Vibrational Wavenumbers (DFT/B3LYP) | Good agreement with experimental FTIR data |

| ¹³C NMR Chemical Shifts (GIAO) | Calculated values for comparison with experimental data |

| ¹H NMR Chemical Shifts (GIAO) | Calculated values for comparison with experimental data |

| Electronic Absorption Spectra (TD-DFT) | Good agreement with experimental UV-Vis spectra |

In Silico Screening and Rational Design of Novel Analogues

Computational techniques play a crucial role in the rational design and in silico screening of novel analogues of 2-(2-carboxyphenoxy)benzoic acid with desired properties. These methods can accelerate the discovery process by prioritizing compounds for synthesis and experimental testing.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design new inhibitors. For example, analogues of benzoic acid have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In these studies, a 2,5-substituted benzoic acid scaffold was designed to mimic the interaction of a known inhibitor, with a carboxyl group replacing a furan (B31954) ring to enhance the hydrogen bonding interaction with a key arginine residue in the binding pocket. nih.gov

Molecular docking simulations are a key component of in silico screening, allowing for the prediction of the binding mode and affinity of a ligand to a target protein. nih.gov For instance, docking studies of sulfamoyl benzoic acid analogues into the LPA2 receptor have been used to rationalize their structure-activity relationships (SAR). nih.gov These computational models can guide the modification of the lead compound to improve its potency and selectivity.

The development of 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 involved an iterative process of design, synthesis, and biological evaluation, guided by structural information from HSQC-NMR and crystallography. nih.gov This approach led to the discovery of a compound with significantly improved binding affinity and selective activity. nih.gov

Theoretical Insights into Supramolecular Interactions and Crystal Packing

Theoretical calculations provide invaluable insights into the non-covalent interactions that govern the formation of supramolecular assemblies and the crystal packing of 2-(2-carboxyphenoxy)benzoic acid. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the compound.

Hydrogen bonds are a dominant intermolecular interaction in benzoic acid derivatives, leading to the formation of characteristic dimers and other supramolecular motifs. ucl.ac.uk The formation of these hydrogen-bonded structures can be studied using both spectroscopic techniques and molecular simulations. ucl.ac.uk

The crystal structure of a co-crystal involving a related compound, 2-[(2-carboxyphenyl)disulfanyl]benzoic acid, has been determined by single-crystal X-ray diffraction, revealing the intricate network of intermolecular interactions. researchgate.net Computational studies can complement such experimental data by providing a quantitative understanding of the forces driving the crystal formation.

Structural Diversification: Derivatives and Analogues of 2 2 Carboxyphenoxy Benzoic Acid

Synthesis and Characterization of Substituted Aryloxybenzoic Acids

The primary method for synthesizing substituted 2-(2-carboxyphenoxy)benzoic acid derivatives is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a substituted phenol (B47542) with a substituted 2-halobenzoic acid, most commonly 2-chlorobenzoic acid. organic-chemistry.orgscispace.com The use of ligands such as amino acids or oxalic diamides can accelerate the reaction, allowing for milder conditions and broader substrate scope, a development sometimes referred to as the Ullmann-Ma reaction. researchgate.net

A key advantage of the Ullmann coupling is its tolerance for a variety of functional groups on both the phenolic and benzoic acid components, enabling the synthesis of a wide array of derivatives. scispace.com For instance, the reaction of various substituted phenols with 2-chlorobenzoic acid has been shown to produce a series of 2-phenoxybenzoic acids in high yields. scispace.com

A specific example is the synthesis of 2-(2-chlorophenoxy)benzoic acid, an important chemical intermediate, which is prepared via the Ullmann condensation. researchgate.net The resulting product can be purified by recrystallization from a solvent like ethanol (B145695).

Characterization of these derivatives relies on standard analytical techniques. The crystal structure is often determined by X-ray diffraction, which provides precise information on bond lengths, bond angles, and the dihedral angle between the two aromatic rings. In the case of 2-(2-chlorophenoxy)benzoic acid, the crystal structure reveals that molecules form dimers through intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

Table 1: Crystallographic and Characterization Data for 2-(2-chlorophenoxy)benzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (between rings) | 77.8 (1)° |

| Key Interaction | O-H···O hydrogen-bonded dimers |

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure and purity of the synthesized compounds.

Investigation of Isomeric Forms and Stereochemical Aspects

The structural diversity of this compound class extends to various isomeric forms. Positional isomers, where the substituents or the carboxyphenoxy group are located at different positions on the phenyl rings, have been synthesized and studied. For example, 3-phenoxybenzoic acid and 2-(4-carboxyphenoxy)benzoic acid are positional isomers of the parent compound that have been investigated. scispace.comchemsrc.com

A more complex form of isomerism, known as atropisomerism, is possible for certain derivatives. Atropisomerism arises from restricted rotation (high rotational barrier) around a single bond, in this case, the C-O-C bonds of the diaryl ether linkage. researchgate.netmanchester.ac.uk This restricted rotation can cause the molecule to be chiral, existing as a pair of non-superimposable mirror-image enantiomers, even without a traditional stereocenter. For diaryl ethers, atropisomerism can be induced by introducing bulky substituents in the ortho positions of one or both phenyl rings. researchgate.netnih.gov Research has shown that stereochemical stability at room temperature is achievable when at least one ring bears a large ortho-substituent (such as a tert-butyl group) and the substitution pattern is asymmetric. researchgate.net The synthesis of diaryl ethers with large ortho substituents has been a specific goal for achieving stable atropisomers with potential applications in asymmetric catalysis. manchester.ac.uk

Conformational isomerism is also a key aspect. The two carboxylic acid groups can orient in different ways relative to each other. In the solid state, many benzoic acid derivatives form hydrogen-bonded dimers. researchgate.netucl.ac.uk In solution, an equilibrium may exist between the monomeric form and these dimeric associates, depending on the solvent's polarity and hydrogen-bonding capability. ucl.ac.uk

Structure-Property Relationship Studies for Modified 2-(2-Carboxyphenoxy)benzoic Acid Scaffolds

The systematic modification of the 2-(2-carboxyphenoxy)benzoic acid scaffold allows for the investigation of structure-property relationships, where changes in the molecular structure are correlated with changes in physical, chemical, or biological properties.

One significant study investigated the binding of a series of 2-phenoxybenzoic acids to transthyretin (TTR), a transport protein. scispace.com This research revealed that both the position of the substituents and the nature of the linking atom (oxygen vs. sulfur or nitrogen) have a profound impact on binding affinity. For example, it was found that 3-phenoxybenzoic acid binds more strongly to TTR than 2-phenoxybenzoic acid. scispace.com Furthermore, the introduction of substituents on the phenoxy ring altered the binding potency.

Table 2: Relative Binding Affinity of Substituted Phenoxybenzoic Acids to Transthyretin (TTR) scispace.com

| Compound | Key Structural Feature | Relative Binding Potency |

|---|---|---|

| 2-Phenoxybenzoic acid | Parent Scaffold | Base |

| 3-Phenoxybenzoic acid | Isomeric Carboxyl Position | Higher than base |

| 2-(2,3-dimethylphenoxy)benzoic acid | Dimethyl substitution | Potent |

| 2-(2,4-dimethylphenoxy)benzoic acid | Dimethyl substitution | Potent |

| 2-(3-iodophenoxy)benzoic acid | Iodo substitution | Potent |

Note: This table provides a qualitative summary of the findings reported in the referenced study.

Design and Synthesis of Hybrid Molecular Systems Incorporating the 2-(2-Carboxyphenoxy)benzoic Acid Motif

The dicarboxylic acid nature of 2-(2-carboxyphenoxy)benzoic acid and its analogues makes them excellent candidates for use as building blocks, or 'linkers', in the construction of larger, hybrid molecular systems. A prominent application is in the design and synthesis of metal-organic frameworks (MOFs). mdpi.comresearchgate.net

In this context, the dicarboxylic acid acts as a ligand that coordinates to metal ions or clusters, forming extended, often porous, three-dimensional networks. The angular and flexible nature of the diaryl ether linkage can lead to complex and novel network topologies. For example, the related linker 4,4'-oxybis(benzoic acid) has been used with manganese(II) to construct a 3D coordination polymer with an unusual self-penetrating supramolecular lattice. mdpi.com The 2-(2-carboxyphenoxy)benzoic acid motif could similarly be employed to create new frameworks with unique structural and functional properties.

The design of these hybrid systems is driven by the potential for new functionalities. MOFs built from such linkers can exhibit high porosity and selective gas adsorption, making them promising for applications in carbon dioxide capture and separation. nih.gov The presence of uncoordinated carboxylic acid groups within the pores of a MOF can create specific binding sites for molecules like CO₂, enhancing selective uptake. rsc.org By choosing specific metal ions and modifying the substituents on the diaryl ether linker, chemists can tune the pore size, shape, and chemical environment of the resulting MOF to target specific applications.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 2 Carboxyphenoxy Benzoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-(2-carboxyphenoxy)benzoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-carboxyphenoxy)benzoic acid displays distinct signals corresponding to the aromatic protons and the carboxylic acid protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid groups and the ether linkage, leading to a complex splitting pattern in the aromatic region of the spectrum. The carboxylic acid protons typically appear as broad singlets at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's asymmetry, each of the 14 carbon atoms (12 aromatic and 2 carboxylic) is expected to have a distinct chemical shift. docbrown.info The carbonyl carbons of the carboxylic acid groups are characteristically found at the most downfield region of the spectrum, typically between 165 and 185 ppm. docbrown.info The aromatic carbons attached to the oxygen atom of the ether linkage are shifted downfield compared to the other aromatic carbons.

A detailed analysis of both ¹H and ¹³C NMR spectra, including coupling constants and correlation experiments (like COSY, HSQC, and HMBC), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for Benzoic Acid Derivatives

| Carbon Type | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carboxylic acid C=O | ~172–174 | Highly deshielded due to electronegative oxygen atoms. docbrown.info |

| Aromatic C–COOH | ~133–135 | Directly bonded to the electron-withdrawing carboxyl group. docbrown.info |

| Aromatic ortho to –COOH | ~129–131 | Adjacent to the carboxyl group, slightly deshielded. docbrown.info |

| Aromatic meta to –COOH | ~128–130 | Typical aromatic chemical shift. docbrown.info |

| Aromatic para to –COOH | ~127–129 | Often slightly more shielded than ortho and meta positions. docbrown.info |

Note: These are general ranges for benzoic acid and its derivatives. The exact shifts for 2-(2-carboxyphenoxy)benzoic acid will be influenced by the additional phenoxy substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of 2-(2-carboxyphenoxy)benzoic acid.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions characteristic of the carboxylic acid and ether functional groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxylic acid appears as a very strong and sharp band, typically in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids. docbrown.infospectroscopyonline.com The presence of conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids. spectroscopyonline.com Other significant bands include the C-O stretching vibrations of the carboxylic acid and the ether linkage, which appear in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions, respectively. docbrown.infoesisresearch.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while out-of-plane C-H bending vibrations give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹). esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR. The symmetric stretching of the aromatic rings often gives rise to a strong Raman band around 1600 cm⁻¹. The C-O-C symmetric stretching of the ether linkage is also expected to be Raman active.

The combination of IR and Raman data allows for a comprehensive vibrational analysis, aiding in the confirmation of the functional groups and providing insights into intermolecular interactions, such as the extensive hydrogen bonding present in the solid state.

Table 2: Key Infrared Absorption Frequencies for 2-(2-Carboxyphenoxy)benzoic Acid

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic | C=C stretch | 1625 - 1465 | Medium to Weak |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Ether | C-O-C stretch (asymmetric) | ~1250 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 960 - 900 | Broad, Medium |

Source: Data compiled from general spectroscopy principles and specific data for benzoic acid derivatives. docbrown.infospectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of 2-(2-carboxyphenoxy)benzoic acid.

Under electron impact (EI) ionization, the molecule will typically show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of a hydroxyl radical (·OH, M-17), a carboxyl group (·COOH, M-45), and a phenyl group (C₆H₅·, M-77). docbrown.infolibretexts.org For 2-(2-carboxyphenoxy)benzoic acid, cleavage of the ether bond is also a likely fragmentation pathway, leading to ions corresponding to the carboxyphenyl and carboxyphenoxy moieties. The observation of a fragment ion at m/z 197 in related 2-phenylbenzoic acids suggests a potential ipso substitution mechanism. researchgate.net Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for observing the molecular ion with minimal fragmentation, often as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Table 3: Predicted Key Mass Spectral Fragments for 2-(2-Carboxyphenoxy)benzoic Acid

| m/z | Possible Fragment | Notes |

|---|---|---|

| 258 | [C₁₄H₁₀O₅]⁺ | Molecular Ion (M⁺) |

| 241 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 213 | [M - COOH]⁺ | Loss of a carboxyl group |

| 181 | [M - C₆H₅O]⁺ | Cleavage of the ether bond |

| 121 | [C₆H₄COOH]⁺ | Carboxyphenyl cation |

Note: This is a predictive table based on common fragmentation patterns of related compounds. docbrown.infolibretexts.orgyoutube.com

X-ray Diffraction (XRD) for Solid-State Structure Elucidation (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of 2-(2-carboxyphenoxy)benzoic acid can be grown, single-crystal XRD analysis can provide a wealth of information, including bond lengths, bond angles, and torsion angles with very high precision. It can also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, similar to benzoic acid, it is expected that the molecules of 2-(2-carboxyphenoxy)benzoic acid will form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity. While PXRD does not provide the same level of structural detail as single-crystal XRD, it is a valuable tool for characterizing the bulk material and can be used to study polymorphism and solid-state transformations. The diffraction pattern of a related compound, benzoic acid hydrazide complex, showed characteristic peaks and broad shoulders, indicating its crystalline nature. researchgate.net

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of 2-(2-carboxyphenoxy)benzoic acid.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the decomposition temperature and identifying any mass loss events, such as the loss of solvent or the decomposition of the molecule itself. For carboxylic acids, TGA can reveal information about their thermal stability and decomposition kinetics. unca.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For 2-(2-carboxyphenoxy)benzoic acid, DSC would reveal its melting point, which is a key physical property. For benzoic acid, a sharp endothermic peak corresponding to its melting is observed. mdpi.comshimadzu.eu DSC can also be used to study the kinetics of these transitions and to investigate the presence of different polymorphic forms, which would exhibit different melting points and enthalpies of fusion.

Table 4: Expected Thermal Analysis Data for a Carboxylic Acid Derivative

| Technique | Observed Event | Typical Temperature Range (°C) | Information Gained |

|---|---|---|---|

| DSC | Melting | 100 - 250 | Melting point, enthalpy of fusion, purity |

| TGA | Decomposition | > 200 | Thermal stability, decomposition pathway |

Note: The exact temperatures will be specific to 2-(2-carboxyphenoxy)benzoic acid.

Chromatographic Methods (HPLC, GC) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of 2-(2-carboxyphenoxy)benzoic acid and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for the analysis of non-volatile compounds like 2-(2-carboxyphenoxy)benzoic acid. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a small amount of acid like formic or acetic acid), is typically employed. mdpi.com A UV detector is commonly used for detection, as the aromatic rings and carbonyl groups of the molecule absorb UV light. HPLC can provide quantitative information on the purity of a sample and can be used to separate it from starting materials, byproducts, and degradation products.

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. Direct analysis of 2-(2-carboxyphenoxy)benzoic acid by GC can be challenging due to its low volatility and the potential for thermal decomposition in the injector port. However, derivatization to form a more volatile ester (e.g., a methyl ester) can make the compound amenable to GC analysis. GC, when applicable, can offer high resolution and sensitivity for purity assessment.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of 2-(2-carboxyphenoxy)benzoic acid.

UV-Vis Spectroscopy: The UV-Vis spectrum of 2-(2-carboxyphenoxy)benzoic acid in a suitable solvent (like ethanol (B145695) or acetonitrile) will show absorption bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups. The presence of two phenyl rings and two carboxylic acid groups will likely result in a complex spectrum with multiple absorption maxima. The position and intensity of these bands can be influenced by the solvent polarity.

Emission Spectroscopy (Fluorescence): Upon excitation at an appropriate wavelength (determined from the absorption spectrum), 2-(2-carboxyphenoxy)benzoic acid may exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) and the fluorescence quantum yield are important parameters that characterize the emissive properties of the compound. These properties are sensitive to the molecular structure and the local environment.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Carboxyphenoxy)benzoic acid derivatives, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Coupling Reactions : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres to link aromatic rings. Solvents like DMF or toluene are recommended for improved solubility .

- Oxidation/Reduction : Employ KMnO₄ in acidic conditions for controlled oxidation or LiAlH₄ for selective reduction of ketone intermediates .

- Table: Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, 80°C | Use degassed solvents to prevent catalyst poisoning |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Monitor pH to avoid over-oxidation |

Q. Which purification techniques are most effective for isolating 2-(2-Carboxyphenoxy)benzoic acid given its polarity?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit solubility differences. Adjust ratios iteratively to achieve high-purity crystals .

- Column Chromatography : Employ silica gel with a gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate carboxylated byproducts. TLC monitoring is critical .

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer :

- LC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) for quantification. Monitor [M-H]⁻ ions at m/z corresponding to the molecular formula .

- NMR : ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 7.2–8.1 ppm) and carboxyl groups (δ 12.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence the compound’s reactivity in biological systems?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test enzyme inhibition (e.g., COX-2) via fluorometric assays .

- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces, identifying regions prone to nucleophilic attack .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Conduct assays across a broad concentration range (nM to mM) to identify non-linear effects. Include positive controls (e.g., aspirin for anti-inflammatory comparisons) .

- Meta-Analysis : Cross-reference data from PubChem and NIST to validate outliers. For example, discrepancies in IC₅₀ values may arise from assay variability (cell lines vs. recombinant enzymes) .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectroscopy to measure binding rates (kₒₙ/kₒff) with target enzymes (e.g., proteases). Compare Michaelis-Menten plots with and without the inhibitor .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes to distinguish competitive vs. allosteric inhibition .

Q. What strategies mitigate challenges in synthesizing fluorescent derivatives for imaging applications?

- Methodological Answer :

- Fluorescent Tagging : Introduce xanthene or dansyl moieties via amide coupling (EDC/NHS chemistry). Optimize reaction pH (6.5–7.5) to prevent carboxyl group protonation .

- Table: Key Parameters for Fluorescent Derivatives

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | DMF/PBS (1:1) | Balances solubility and biocompatibility |

| λₑₓ/λₑₘ | 490/520 nm | Minimizes background autofluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.